

(4-Benzylphenyl)boronic acid molecular weight and formula

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Compound of Interest

Compound Name: (4-Benzylphenyl)boronic acid

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An In-depth Technical Guide to **(4-Benzylphenyl)boronic acid**: Synthesis, Application, and Significance in Drug Discovery

Abstract

(4-Benzylphenyl)boronic acid is a versatile bifunctional organic compound that has garnered significant attention as a critical building block in modern synthetic chemistry. Its unique structure, featuring both a boronic acid moiety and a benzyl group, makes it an invaluable reagent for constructing complex molecular architectures, particularly biaryl and diarylmethane scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, pharmaceutical agents, and advanced materials. This technical guide provides an in-depth exploration of **(4-Benzylphenyl)boronic acid**, tailored for researchers, medicinal chemists, and professionals in drug development. It covers the compound's fundamental physicochemical properties, detailed synthetic protocols, its pivotal role in palladium-catalyzed cross-coupling reactions, and its broader implications in the landscape of pharmaceutical research.

Physicochemical and Structural Properties

(4-Benzylphenyl)boronic acid is a stable, crystalline solid at room temperature. The boronic acid group ($-B(OH)_2$) is the key functional group, enabling its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the benzyl group provides a non-polar, sterically significant component that can be

crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds in drug design.

Table 1: Core Properties of **(4-Benzylphenyl)boronic acid**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ BO ₂	[1]
Molecular Weight	212.05 g/mol	[1]
CAS Number	56311-13-8	[1]
Appearance	White to off-white crystalline powder	-
Purity	≥98% (typical commercial grade)	[1]
SMILES	OB(O)C1=CC=C(CC2=CC=CC=C2)C=C1	[1]
Melting Point	185-190 °C	-
Solubility	Soluble in organic solvents like THF, Dioxane, DMF; sparingly soluble in water.	-

Synthesis of (4-Benzylphenyl)boronic acid

The synthesis of aryl boronic acids is a well-established field in organic chemistry. A robust and commonly employed method for preparing **(4-Benzylphenyl)boronic acid** involves the formation of a Grignard reagent from a corresponding aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis. This approach is reliable and scalable for laboratory purposes.

Synthetic Rationale and Causality

The choice of the Grignard-based pathway is predicated on its efficiency and the high availability of starting materials.

- **Grignard Formation:** 4-Benzylbromobenzene is the ideal precursor. Magnesium metal is used to insert into the carbon-bromine bond, a classic organometallic transformation that reverses the polarity of the carbon atom, rendering it nucleophilic. Anhydrous conditions are critical, as Grignard reagents react violently with water. Tetrahydrofuran (THF) is an excellent solvent as its ether oxygens can coordinate to the magnesium, stabilizing the Grignard reagent.
- **Borylation Step:** The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The reaction is performed at low temperatures (e.g., $-78\text{ }^{\circ}\text{C}$) to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester.
- **Hydrolysis:** Acidic workup is necessary to hydrolyze the boronate ester to the final boronic acid. This step protonates the alkoxy groups, which are then eliminated as alcohols, yielding the desired dihydroxyboryl group.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

- 4-Benzylbromobenzene
- Magnesium turnings
- Iodine (one small crystal for initiation)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (2 M)
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Preparation:** Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Argon or Nitrogen).
- **Grignard Initiation:** Add magnesium turnings to the flask. Add a single crystal of iodine to activate the magnesium surface.
- **Grignard Formation:** In the dropping funnel, add a solution of 4-benzylbromobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- **Borylation:** Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at -78 °C during the addition.
- **Quenching and Hydrolysis:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 1 hour until two clear layers form.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- **Recrystallization:** The crude **(4-Benzylphenyl)boronic acid** can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to afford a pure crystalline solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

(4-Benzylphenyl)boronic acid is most prominently utilized as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[2] This

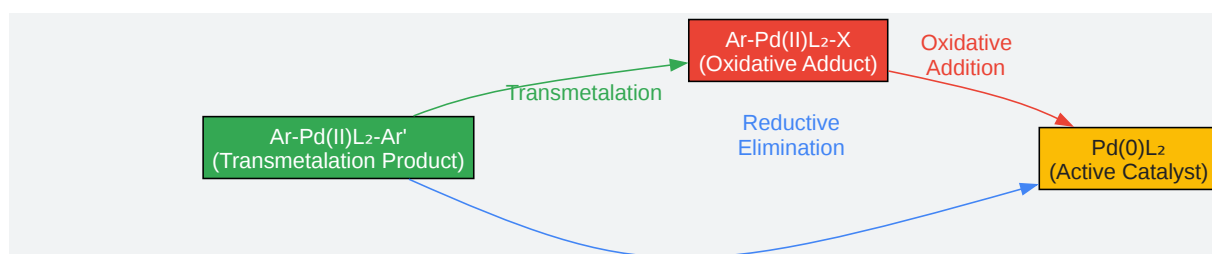
palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[3][4]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[5]
- **Transmetalation:** The boronic acid must first be activated by a base (e.g., K_2CO_3 , CS_2CO_3) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the 4-benzylphenyl moiety) to the Pd(II) complex, displacing the halide. This is the crucial C-C bond-forming precursor step.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]

Diagram: Suzuki-Miyaura Catalytic Cycle



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